2-(Triethylgermyl)prop-1-en-1-one
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Overview
Description
2-(Triethylgermyl)prop-1-en-1-one is an organogermanium compound characterized by the presence of a germanium atom bonded to a prop-1-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylgermyl)prop-1-en-1-one typically involves the reaction of triethylgermanium chloride with a suitable enone precursor under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the enone, followed by the addition of triethylgermanium chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Triethylgermyl)prop-1-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium-containing oxides.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The germanium atom can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while reduction can produce triethylgermanium alcohol derivatives.
Scientific Research Applications
2-(Triethylgermyl)prop-1-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: In the materials science field, it is used in the development of germanium-containing polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-(Triethylgermyl)prop-1-en-1-one exerts its effects involves interactions with various molecular targets. The germanium atom can form stable complexes with biomolecules, potentially altering their function. Additionally, the enone moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophiles.
Comparison with Similar Compounds
Similar Compounds
2-(Triethylsilyl)prop-1-en-1-one: Similar in structure but contains silicon instead of germanium.
2-(Trimethylgermyl)prop-1-en-1-one: Contains methyl groups instead of ethyl groups bonded to germanium.
2-(Triethylstannyl)prop-1-en-1-one: Contains tin instead of germanium.
Uniqueness
2-(Triethylgermyl)prop-1-en-1-one is unique due to the presence of the germanium atom, which imparts distinct chemical properties compared to its silicon and tin analogs. Germanium’s ability to form stable complexes and its potential biological activity make this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
62299-61-0 |
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Molecular Formula |
C9H18GeO |
Molecular Weight |
214.87 g/mol |
InChI |
InChI=1S/C9H18GeO/c1-5-10(6-2,7-3)9(4)8-11/h5-7H2,1-4H3 |
InChI Key |
MBSPRRWZUAFHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C(=C=O)C |
Origin of Product |
United States |
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